N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide
Overview
Description
N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butylcarbamoyl group attached to a phenyl ring, which is further connected to a 2,6-dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide typically involves the reaction of 3-(tert-butylcarbamoyl)aniline with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(tert-butylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl N-Hydroxycarbamate
Uniqueness
N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both tert-butylcarbamoyl and 2,6-dimethoxybenzamide groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(tert-butylcarbamoyl)phenyl]-2,6-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22-18(23)13-8-6-9-14(12-13)21-19(24)17-15(25-4)10-7-11-16(17)26-5/h6-12H,1-5H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLIEDIXKZHMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.